Product packaging for 3-[2-(4-Chlorophenyl)-2-oxoethyl]benzamide(Cat. No.:CAS No. 465514-87-8)

3-[2-(4-Chlorophenyl)-2-oxoethyl]benzamide

Cat. No.: B1622357
CAS No.: 465514-87-8
M. Wt: 273.71 g/mol
InChI Key: KIWZCXOLTDWTPK-UHFFFAOYSA-N
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Description

3-[2-(4-Chlorophenyl)-2-oxoethyl]benzamide (CAS 465514-87-8) is a high-purity synthetic organic compound with the molecular formula C15H12ClNO2 and a molecular weight of 273.72 g/mol . This benzamide derivative is characterized by its distinct structure, which features a 4-chlorophenyl ketone group linked to a benzamide moiety. Researchers can identify the compound using its canonical SMILES: NC(=O)C1=CC(CC(=O)C2=CC=C(Cl)C=C2)=CC=C1 . This compound is provided for research purposes and falls into a class of molecules that have demonstrated significant potential in various biochemical applications. Scientific literature indicates that benzamide derivatives with structural similarities, particularly those containing the 2-(4-chlorophenyl)-2-oxoethyl group, are valuable tools in medicinal chemistry and pharmacology research . For instance, such compounds have been investigated as novel small-molecule inhibitors of Sentrin/SUMO-specific protease 1 (SENP1), a promising target in oncology research, particularly for prostate cancer . Other research on related benzamide compounds highlights their potential to modulate critical biological pathways, such as the Hedgehog (Hh) signaling pathway, which is crucial in embryonic development and has been implicated in various cancers when dysregulated . Furthermore, certain complex benzamide derivatives have been studied for their ability to inhibit stress-induced corticosteroid synthesis, suggesting a potential research role in neuroprotection and disorders linked to elevated glucocorticoid levels . The primary value of this compound to the scientific community lies in its use as a chemical building block or a reference standard for synthesizing and evaluating more complex molecules with targeted biological activities. Disclaimer: This product is intended for Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this compound with appropriate precautions in a laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H12ClNO2 B1622357 3-[2-(4-Chlorophenyl)-2-oxoethyl]benzamide CAS No. 465514-87-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[2-(4-chlorophenyl)-2-oxoethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClNO2/c16-13-6-4-11(5-7-13)14(18)9-10-2-1-3-12(8-10)15(17)19/h1-8H,9H2,(H2,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIWZCXOLTDWTPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)N)CC(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10384964
Record name 3-[2-(4-chlorophenyl)-2-oxoethyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10384964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

465514-87-8
Record name 3-[2-(4-Chlorophenyl)-2-oxoethyl]benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=465514-87-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[2-(4-chlorophenyl)-2-oxoethyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10384964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 3 2 4 Chlorophenyl 2 Oxoethyl Benzamide and Analogous Structures

Convergent and Divergent Synthetic Strategies for the Benzamide (B126) Core

Conversely, a divergent synthesis begins with a central core molecule that is sequentially elaborated. chemicalbook.com From a common starting material, various reactions can be applied to generate a library of structurally related compounds, which is a common strategy in medicinal chemistry for exploring structure-activity relationships. chemicalbook.com

Acylation Reactions in Benzamide Synthesis

Acylation is a fundamental process in organic synthesis that involves the introduction of an acyl group (R-C=O) into a compound. The formation of the amide bond in benzamides is a classic example of a nucleophilic acylation reaction. scribd.com This transformation typically involves the reaction of an amine with a carboxylic acid or one of its more reactive derivatives, such as an acyl chloride or anhydride. chemguide.co.uk

While amides are generally considered the least reactive of carboxylic acid derivatives, they can participate in certain acylation reactions. For instance, Friedel-Crafts acylation, a cornerstone of aromatic chemistry, traditionally uses acyl chlorides or anhydrides to append an acyl group to an aromatic ring. nih.gov However, research has shown that destabilized amides can also serve as substrates in Friedel-Crafts reactions to produce aromatic ketones, proceeding through the formation of acyl cation intermediates under strongly acidic conditions. nih.gov

Coupling Reactions Involving Benzoyl Chloride Derivatives and Amines

A highly reliable and widely used method for synthesizing benzamides is the direct coupling of a benzoyl chloride derivative with a primary or secondary amine. chemicalbook.com This reaction, often referred to as the Schotten-Baumann reaction, proceeds via a nucleophilic acyl substitution mechanism. nih.gov The amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the benzoyl chloride and displacing the chloride leaving group. chemicalbook.com

The reaction is typically performed in the presence of a base, such as pyridine (B92270) or aqueous sodium hydroxide, to neutralize the hydrogen chloride (HCl) byproduct, which shifts the equilibrium towards the product and prevents the protonation of the starting amine. scribd.comgoogle.com

For example, the synthesis of N-(2-phenylethyl)benzamide can be achieved by reacting phenylethylamine with benzoyl chloride in an aqueous solution of sodium hydroxide. google.com This method avoids the use of organic solvents, simplifying the workup procedure as the water-insoluble product precipitates out of the solution. google.com

Synthetic Routes for the 2-(4-Chlorophenyl)-2-oxoethyl Substituent Incorporation

The introduction of the 2-(4-chlorophenyl)-2-oxoethyl group onto the benzamide ring at the meta-position is a key transformation in the synthesis of the target molecule. This can be envisioned as a Friedel-Crafts alkylation reaction, a classic method for forming carbon-carbon bonds with aromatic rings.

Utilization of Phenacyl Bromide Analogs as Intermediates

The key reagent for introducing the desired substituent is a phenacyl bromide analog, specifically 2-bromo-1-(4-chlorophenyl)ethanone . This intermediate can be synthesized through several routes. A common method is the bromination of the corresponding acetophenone, in this case, 4'-chloroacetophenone. chembk.com Another approach is the Friedel-Crafts acylation of chlorobenzene (B131634) with bromoacetyl chloride, catalyzed by a Lewis acid like aluminum trichloride. chembk.com

Synthesis of 2-bromo-1-(4-chlorophenyl)ethanone:

PrecursorReagentConditionsProductRef
1-(4-chlorophenyl)ethanoneCopper(II) bromideEthyl acetate, 60°C2-bromo-1-(4-chlorophenyl)ethanone chemicalbook.com
4'-ChloroacetophenoneBromineNot specified2-bromo-1-(4-chlorophenyl)ethanone chembk.com
ChlorobenzeneBromoacetyl chlorideAluminum trichloride2-bromo-1-(4-chlorophenyl)ethanone chembk.com

Once the phenacyl bromide analog is obtained, it can be used as an alkylating agent in a Friedel-Crafts reaction with benzamide. The amide group (-CONH₂) is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution but directs incoming electrophiles to the meta-position. Therefore, the reaction between benzamide and 2-bromo-1-(4-chlorophenyl)ethanone in the presence of a Lewis acid catalyst would be expected to yield the desired 3-substituted product, 3-[2-(4-Chlorophenyl)-2-oxoethyl]benzamide . However, the deactivating nature of the amide group can make the reaction sluggish, often requiring harsh conditions.

Advanced Synthetic Techniques and Green Chemistry Considerations in Benzamide Derivative Synthesis

Modern synthetic chemistry places increasing emphasis on efficiency, safety, and environmental impact. Advanced techniques are continuously being developed to improve upon classical methods for synthesizing molecules like benzamide derivatives.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. youtube.com By using microwave irradiation, a reaction mixture can be heated rapidly and uniformly, a phenomenon known as dielectric heating. chemguide.co.uk This often leads to dramatic reductions in reaction times, increased product yields, and enhanced reaction purity compared to conventional heating methods. youtube.com

The synthesis of benzamides is particularly amenable to microwave assistance. For instance, the hydrolysis of benzamide to benzoic acid, which takes an hour of conventional heating, can be completed in just 7 minutes with a 99% yield under microwave conditions. chemguide.co.uk Similarly, the ring-opening of oxazolones by amines to form benzamides can be achieved in 8-20 minutes with good yields using microwave irradiation, whereas conventional heating may fail to yield the desired product. chembk.com This efficiency makes microwave synthesis an attractive green technology, as it reduces energy consumption and can often be performed with less solvent or even under solvent-free conditions. nih.gov

Comparison of Conventional vs. Microwave-Assisted Benzamide Synthesis:

ReactionConventional Method (Time)Microwave Method (Time)Yield ImprovementRef
Benzamide Hydrolysis1 hour7 minutesSignificant time reduction, 99% yield chemguide.co.uk
Oxazolone Ring OpeningDifficult/No product8-20 minutesEnables reaction, good yields chembk.com
Amide Synthesis (Carboxylic Acid + Amine)Days (with catalyst)Hours (with catalyst)Significant time reduction nih.gov

Ultrasonic Irradiation Methodologies

The application of ultrasonic irradiation in organic synthesis has emerged as a powerful green chemistry tool, offering significant advantages over conventional heating methods. mdpi.com This technique, known as sonochemistry, utilizes the physical process of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—to create localized hot spots with extremely high temperatures and pressures. mdpi.comijariie.com This phenomenon enhances mass transfer and accelerates reaction rates, often leading to higher yields, shorter reaction times, and milder operating conditions. mdpi.comijariie.com

In the context of synthesizing benzamide scaffolds, ultrasonic irradiation provides a rapid and efficient alternative to traditional condensation reactions. researchgate.net For instance, the direct condensation of benzoic acids and amines can be achieved in significantly reduced times with high yields under ultrasound. researchgate.net Studies comparing conventional refluxing with ultrasonic irradiation for the synthesis of complex benzamide derivatives have demonstrated a dramatic reduction in reaction time, from hours to minutes, while simultaneously improving product yields. mdpi.comchemmethod.com This efficiency is attributed to the enhanced chemical reactivity induced by cavitation. ijariie.comchemmethod.com

The benefits of ultrasound-assisted organic synthesis (UAOS) are not limited to amide bond formation. It has been successfully employed in a variety of reactions, including the synthesis of heterocyclic compounds and the benzoylation of aromatic systems. chemmethod.comnih.gov The use of ultrasound can bypass the need for harsh reagents and prolonged heating, making it an environmentally benign and economically viable methodology for producing compounds analogous to this compound. semanticscholar.orgresearchgate.net

Table 1: Comparison of Conventional vs. Ultrasonic Synthesis for Benzamide Derivatives This table illustrates the typical improvements in reaction time and yield when using ultrasonic irradiation compared to conventional heating methods for the synthesis of various benzamide and related heterocyclic structures, based on findings from multiple studies.

Reaction TypeConventional Method (Time)Conventional Method (Yield)Ultrasonic Method (Time)Ultrasonic Method (Yield)Reference
Benzamide/SO₂Cl₂ Mediated Benzoylation5 - 8 hoursGood40 - 60 minutesVery Good chemmethod.com
Synthesis of 4-(Benzyloxy)-N-(3-chloro-2-(substitutedphenyl)-4-oxoazetidin-1-yl) benzamide8 - 12 hours72% - 84%45 - 75 minutes85% - 94% mdpi.com
Hydration of Nitriles to AmidesSeveral hours to daysVariable15 - 90 minutesGood to Excellent ijariie.com
Synthesis of 3-cinnamoyl coumarins10 hours75%25 minutes94% semanticscholar.org

Multi-component Reaction Approaches for Scaffold Diversification

Multi-component reactions (MCRs) are convergent chemical processes where three or more starting materials react in a one-pot fashion to form a single product that incorporates substantial portions of all the initial reactants. nih.govnih.gov This strategy is highly valued in medicinal chemistry and drug discovery for its efficiency, atom economy, and ability to rapidly generate libraries of structurally diverse molecules from simple building blocks. nih.govjyu.fi

For diversifying a scaffold like this compound, MCRs such as the Ugi and Passerini reactions offer powerful tools. nih.gov

The Ugi Four-Component Reaction (U-4CR): This reaction combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a bis-amide product. nih.gov By systematically varying each of the four components, a vast array of analogs can be synthesized. For instance, one could envision a hypothetical Ugi reaction where 3-formylbenzoic acid, an amine, 4-chlorophenylisocyanide, and a fourth component are used to generate complex structures related to the target molecule, introducing multiple points of diversity in a single step. nih.govnih.gov

The Passerini Three-Component Reaction: This reaction involves an aldehyde (or ketone), a carboxylic acid, and an isocyanide to form an α-acyloxy carboxamide. nih.gov This provides a different, yet equally versatile, pathway to novel scaffolds.

The elegance of MCRs lies in their operational simplicity and their capacity to construct complex molecular architectures quickly. nih.gov They allow for the exploration of a much broader chemical space than is feasible with traditional linear synthetic routes, making them ideal for generating libraries of compounds for high-throughput screening and the discovery of new bioactive agents. nih.gov

Table 2: Hypothetical Ugi Reaction for Scaffold Diversification This table outlines a conceptual multi-component reaction to generate analogs of the this compound scaffold, demonstrating how varying the inputs can lead to a diverse library of products.

Component 1 (Aldehyde)Component 2 (Amine)Component 3 (Isocyanide)Component 4 (Carboxylic Acid)Potential Product Core Structure
3-FormylbenzaldehydeAmmonia1-chloro-4-isocyanobenzeneAcetic AcidA complex bis-amide incorporating the key structural motifs
Varying substituted benzaldehydesVarying primary aminesVarying aryl/alkyl isocyanidesVarying carboxylic acidsA diverse library of compounds with modifications at four distinct positions

Design and Synthesis of Novel this compound Derivatives and Congeners

The development of novel derivatives based on a lead structure is a cornerstone of medicinal chemistry. For the this compound scaffold, related structures have been identified as promising inhibitors of therapeutic targets. Specifically, 2-(4-chlorophenyl)-2-oxoethyl 4-benzamidobenzoate derivatives have been investigated as inhibitors of Sentrin/SUMO-specific protease 1 (SENP1), a target implicated in prostate cancer. nih.govresearchgate.net

Rational Design Principles for Structural Modification

Rational design is a targeted approach to creating new molecules with improved properties, guided by an understanding of the molecule's biological target and its structure-activity relationships (SAR). nih.gov This process often begins with a "hit" or "lead" compound, which is then systematically modified to enhance its potency and selectivity. nih.gov

The key principles include:

Target-Based Design: Utilizing the three-dimensional structure of the biological target (e.g., an enzyme's active site), computational tools like molecular docking can predict how potential derivatives will bind. nih.govnih.gov This allows chemists to design modifications that are expected to form stronger or more specific interactions, such as additional hydrogen bonds or hydrophobic contacts. nih.gov

Structure-Activity Relationship (SAR) Studies: This involves synthesizing a series of related compounds and evaluating them in biological assays. By analyzing how specific structural changes affect activity, researchers can build a model of the key pharmacophoric features required for bioactivity. nih.govnih.gov For example, in the development of related SENP1 inhibitors, a lead compound was identified via virtual screening, and subsequent SAR studies of the benzoate (B1203000) substituent led to the discovery of significantly more potent compounds. nih.gov

Isosteric Replacement: This involves substituting one part of the molecule with another group that has similar physical or chemical properties (size, electronics, etc.). This can be used to fine-tune solubility, metabolic stability, or target affinity without drastically altering the core binding mode.

Applying these principles to this compound would involve synthesizing analogs with substitutions on the benzamide ring and the 4-chlorophenyl ring to probe for improved interactions with a given biological target.

Table 3: Example of Structure-Activity Relationship (SAR) Data This table presents hypothetical SAR data for derivatives of the core scaffold, illustrating how modifications could influence inhibitory activity against a target enzyme.

CompoundModification on Benzamide Ring (R1)Modification on Phenyl Ring (R2)Relative Activity
Parent-H (meta-position)-Cl (para-position)1x
Analog A-OH (para-position)-Cl (para-position)5x
Analog B-H (meta-position)-F (para-position)0.8x
Analog C-H (meta-position)-CF₃ (para-position)1.5x
Analog D-NH₂ (para-position)-Cl (para-position)0.2x

Combinatorial Chemistry Approaches for Library Generation

Combinatorial chemistry is a powerful set of techniques for synthesizing a large number of different but structurally related molecules in a short period. wikipedia.org This approach is ideal for rapidly generating a "library" of compounds for screening or for comprehensively exploring the SAR of a lead scaffold. wikipedia.orgnih.gov

Two primary methods are:

Solid-Phase Synthesis (SPS): In SPS, the initial starting material is chemically anchored to an insoluble polymer bead (resin). wikipedia.orgdiva-portal.org Reagents are then added in solution to perform a chemical transformation. Excess reagents and by-products are easily washed away, simplifying purification. The process can be repeated to build up the molecule, and the final product is then cleaved from the solid support. wikipedia.org This method is highly amenable to automation and the "split-and-pool" strategy, which allows for the exponential generation of unique compounds. wikipedia.org A library of this compound analogs could be built on a solid support by first attaching a suitable benzoic acid derivative, followed by a coupling reaction, and finally cleaving the diverse products from the resin. nih.govresearchgate.net

Liquid-Phase Synthesis (LPS): In liquid-phase (or solution-phase) combinatorial synthesis, reactions are carried out in solution. While purification can be more complex than in SPS, it avoids potential issues with resin-bound reaction kinetics. capes.gov.brnih.gov Often, a soluble polymer support like polyethylene (B3416737) glycol (PEG) is used, which allows the reaction to occur in a homogeneous phase while enabling easy precipitation and purification of the polymer-bound product. capes.gov.br

By applying combinatorial strategies, a chemist could systematically vary the building blocks used to construct the this compound scaffold. For example, a library could be generated by reacting a set of substituted phenacyl halides with a diverse collection of 3-aminobenzamides, leading to a grid of novel products for biological evaluation.

Structure Activity Relationship Sar and Computational Structure Property Studies of 3 2 4 Chlorophenyl 2 Oxoethyl Benzamide and Congeners

Analysis of Substituent Effects on Biological Activity within the Benzamide (B126) Framework

The benzamide scaffold serves as a versatile backbone in medicinal chemistry, appearing in a wide array of therapeutic agents. nih.govresearchgate.netnih.govnih.gov The biological activity of benzamide derivatives is profoundly influenced by the nature and position of substituents on the benzamide ring. nih.gov SAR studies reveal that even minor modifications, such as the addition of electron-donating or electron-withdrawing groups, can significantly alter a compound's interaction with its biological target. researchgate.net For instance, in one study on N-substituted benzamides, mild electron-donating groups were found to enhance enzyme inhibition, whereas electron-withdrawing groups, with some exceptions, reduced it. researchgate.net The position of these substituents is also critical, affecting not only the electronic properties but also the steric fit within a receptor's binding pocket. researchgate.netnih.gov

Halogenation is a common strategy in medicinal chemistry to modulate a drug candidate's potency and metabolic stability. In the context of benzamide derivatives, the introduction of halogens like chlorine, bromine, or iodine can have a significant impact on biological activity. nih.govrsc.org The position of the halogen on the aromatic ring is a key determinant of its effect. rsc.org

Studies on halogenated benzamide derivatives targeting dopamine (B1211576) D2 receptors have shown that the type and position of the halogen influence binding affinity. nih.gov For example, certain iodinated and brominated benzamides display high affinity for the D2 receptor, suggesting that the size and electronegativity of the halogen atom are important for receptor interaction. nih.gov The 4-chlorophenyl group, as seen in the title compound, is a recurring motif in biologically active molecules, where the chlorine atom often contributes to favorable hydrophobic and electronic interactions within the target protein. nih.govnih.gov In the development of inhibitors for Sentrin/SUMO-specific protease 1 (SENP1), 2-(4-chlorophenyl)-2-oxoethyl 4-benzamidobenzoate derivatives were identified as a novel class of non-covalent inhibitors, highlighting the importance of the chloro-substituent in achieving potency. nih.govresearchgate.net

Compound ClassHalogen/PositionTargetEffect on PotencyReference
Benzamide DerivativesIodine, BromineDopamine D2 ReceptorHigh binding affinity observed for specific iodinated and brominated analogs. nih.gov
2-oxoethyl 4-benzamidobenzoateChlorine at para-position of phenyl ringSENP1Key for inhibitory activity. nih.govresearchgate.net
Benzamide DerivativesBr, Cl, IGeneralRegioselective halogenation can be achieved using various catalytic methods. rsc.org

In the case of SENP1 inhibitors, the 2-(4-chlorophenyl)-2-oxoethyl moiety is part of the core structure identified through virtual screening. nih.gov The ketone (oxo) group within the linker can act as a hydrogen bond acceptor, forming a crucial polar contact with the receptor. nih.gov The ethyl chain provides a degree of conformational freedom, which can be essential for induced-fit binding, where the receptor may undergo a conformational change upon ligand binding. nih.gov SAR studies on related oligo-benzamides, which mimic α-helices, have shown that the linker's rigidity and the substituents it presents are key to disrupting protein-protein interactions. nih.gov The specific length and chemical nature of the linker dictate the distance and geometry between the key pharmacophoric features of the molecule, thereby determining its binding affinity and selectivity. nih.gov

Impact of the 4-Chlorophenyl Moiety on Pharmacological Profiles

Research on 2-(4-chlorophenyl)-2-oxoethyl 4-benzamidobenzoate derivatives as SENP1 inhibitors underscores the importance of this moiety. nih.govresearchgate.net Similarly, studies on pyrazole (B372694) derivatives bearing a 3-(4-chlorophenyl) group have demonstrated significant antifungal and antitubercular activities, suggesting this structural feature is favorable for interaction with microbial targets. nih.gov Furthermore, computational studies on tris-benzamides as estrogen receptor modulators have shown that hydrophobic interactions are key to facilitating strong receptor binding. nih.govacs.org The 4-chlorophenyl group is well-suited to participate in such hydrophobic interactions within a protein's binding pocket. nih.gov

Stereochemical Considerations in Related Benzamide Derivatives and Their Mechanistic Implications

Stereochemistry plays a pivotal role in the pharmacological and toxicological profiles of chiral drugs. researchgate.net For benzamide derivatives that possess chiral centers, the different enantiomers or diastereomers can exhibit vastly different biological activities. This is because biological macromolecules, such as receptors and enzymes, are themselves chiral and will interact differently with the stereoisomers of a drug. nih.govresearchgate.net

While 3-[2-(4-Chlorophenyl)-2-oxoethyl]benzamide itself is not chiral, related benzamide derivatives can be. For instance, a benzamide used to treat hypertension has two chiral carbons, resulting in multiple stereoisomers with distinct properties. researchgate.net The differential binding of enantiomers can be attributed to their unique three-dimensional arrangements, which allow for distinct interactions with the amino acid residues in a binding pocket. nih.gov One enantiomer may fit perfectly, leading to a potent agonist or antagonist effect, while the other may bind weakly or not at all. In some cases, one isomer is responsible for the therapeutic effect while the other may be inactive or even contribute to adverse effects. researchgate.net Atomic-level simulations of enantiomer pairs at the μ-opioid receptor have shown that they adopt different poses and form distinct interactions within the binding pocket, leading to different signaling outcomes. nih.gov These findings highlight the necessity of considering stereochemistry in the design and development of new benzamide-based therapeutic agents. nih.govtandfonline.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Benzamide Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. archivepp.comunair.ac.id For benzamide derivatives, QSAR models are powerful tools for predicting the activity of newly designed compounds, thereby streamlining the drug discovery process and reducing the need for extensive synthesis and testing. nih.govjppres.comnih.gov

Numerous QSAR studies have been successfully performed on various classes of benzamide derivatives, including those with anticancer, antimicrobial, and enzyme-inhibiting properties. nih.govunair.ac.idnih.govnih.gov These models are typically built using a "training set" of compounds with known activities to establish a correlation, and then validated using a "test set" of compounds to assess their predictive power. nih.gov A statistically significant QSAR model is characterized by high correlation coefficients (r²), cross-validated correlation coefficients (q²), and Fisher ratio (F) values. nih.govnih.gov

Benzamide Derivative ClassBiological ActivityKey Findings from QSARStatistical ParametersReference
Aminophenyl BenzamidesHDAC InhibitionHydrophobic character and H-bond donating groups are crucial for activity. Electron-withdrawing groups have a negative influence.r² = 0.99, q² = 0.85, F = 631.80 nih.gov
Three-substituted BenzamidesFtsZ InhibitionA five-featured pharmacophore model (1 H-bond acceptor, 1 H-bond donor, 1 hydrophobic, 2 aromatic rings) was developed.r² = 0.8319, q² = 0.6213, F = 103.9 nih.gov
Benzylidene Hydrazine BenzamidesAnticancer (A459 cell line)Log S (solubility) and rerank score were significant descriptors.r² = 0.849, q² = 0.61 unair.ac.idjppres.com
Substituted BenzamidesAntimicrobialActivity could be modeled using topological descriptors (²χv, ²χ) and Kier's shape index (κα1).High r²cv indicated good predictive ability. nih.gov

The predictive power of a QSAR model depends heavily on the chosen molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. researchgate.net Topological and electronic descriptors are among the most widely used in QSAR studies of benzamide derivatives. nih.govfrontiersin.orgroutledge.com

Topological descriptors are 2D descriptors derived from the graph representation of a molecule. researchgate.netfrontiersin.org They encode information about molecular size, shape, branching, and connectivity. researchgate.net Examples include:

Molecular Connectivity Indices (e.g., ²χ, ²χv): These indices quantify the degree of branching or connectivity in a molecule. They have been successfully used to model the antimicrobial activity of substituted benzamides. nih.gov

Kier's Shape Indices (e.g., κα1): These descriptors relate to molecular shape and have also been applied in modeling the antimicrobial properties of benzamides. nih.gov

Electronic descriptors quantify the electronic properties of a molecule, such as charge distribution and orbital energies, which are fundamental to how a ligand interacts with a receptor. nih.gov

Electrotopological State (E-state) Indices: Developed by Kier and Hall, these descriptors are particularly powerful as they combine both electronic and topological information for each atom in a molecule. researchgate.netfrontiersin.org The E-state index for an atom reflects its electronic character as influenced by the topology of the entire molecule. researchgate.net

Hydrophobic and Steric Descriptors: QSAR models for HDAC inhibitors based on aminophenyl benzamides have shown that hydrophobic character is crucial for activity, while electron-withdrawing groups have a negative influence. nih.gov

By correlating these descriptors with biological activity, QSAR models can provide valuable guidelines for designing new, more potent compounds. nih.govtandfonline.com

Computational Chemistry and Molecular Modeling: Elucidating Interactions and Predicting Activity

Molecular Docking Simulations for Ligand-Target Recognition

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method is instrumental in understanding how a ligand, such as 3-[2-(4-Chlorophenyl)-2-oxoethyl]benzamide, might interact with a biological target like SENP1. The process involves placing the ligand into the binding site of the protein and evaluating the binding affinity based on scoring functions. frontiersin.orgtandfonline.com

Studies on compounds structurally similar to this compound have successfully employed molecular docking to identify and optimize inhibitors of SENP1. mdpi.comnih.gov For instance, the docking of analogous benzamide (B126) derivatives has revealed key interactions within the catalytic cleft of SENP1, providing a roadmap for rational drug design. nih.gov

Table 1: Typical Parameters for Molecular Docking of SENP1 Inhibitors
ParameterDescriptionExample Value/Software
Target ProteinThe three-dimensional structure of the biological target.SENP1 (e.g., PDB ID: 2G4D) mdpi.com
Docking SoftwareAlgorithm used to predict the ligand's binding conformation and affinity.AutoDock, GOLD, Glide tandfonline.com
Scoring FunctionA mathematical method used to rank and score potential binding poses.Empirical, knowledge-based, or force-field-based
Grid BoxDefines the search space for the ligand within the protein's binding site.Centered on the active site residues

The binding of a ligand to its target is stabilized by a network of intermolecular interactions. Molecular docking simulations are pivotal in identifying these critical connections. For the class of compounds to which this compound belongs, specific interactions with SENP1 have been suggested.

Hydrogen Bonding: The benzamide moiety of the compound is capable of forming hydrogen bonds with amino acid residues in the active site of SENP1. These interactions are highly directional and play a significant role in the specificity of binding. nih.gov For related inhibitors, hydrogen bonds have been observed with key catalytic residues such as Cys603 and Ser601 of SENP1. nih.gov

Table 2: Key Intermolecular Interactions for Benzamide-based SENP1 Inhibitors
Interaction TypePotential Interacting Groups on LigandPotential Interacting Residues on SENP1
Hydrogen BondingAmide group (-CONH2), Carbonyl group (C=O)Cys603, Ser601, His529 nih.gov
π-π StackingChlorophenyl ring, Benzamide ringPhe496, Trp465, Trp534 mdpi.comnih.gov
Hydrophobic InteractionsChlorophenyl ring, Ethyl linkerLeu466, Ile471, Val532 nih.gov

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations, based on the principles of quantum mechanics, provide a detailed understanding of the electronic properties of a molecule. researchgate.net These methods can predict various molecular attributes, such as the distribution of electron density, the energies of molecular orbitals, and the molecular electrostatic potential (MEP).

For compounds analogous to this compound, quantum chemical calculations have been used to determine their reactivity and stability. chemijournal.com The energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. chemijournal.com A smaller gap suggests that the molecule is more reactive.

The Molecular Electrostatic Potential (MEP) map is another valuable output of quantum chemical calculations. It visualizes the electron density distribution around the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is crucial for understanding and predicting how the molecule will interact with its biological target. kallipos.gr

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations track the movements of atoms and molecules over time, providing insights into the conformational flexibility of the ligand and the target, as well as the stability of their complex. nih.govmdpi.com

For inhibitors of SENP1, MD simulations have been employed to study the stability of the ligand-protein complex and to analyze the fluctuations of amino acid residues in the binding site. tandfonline.comnih.gov These simulations can reveal how the binding of a ligand like this compound might induce conformational changes in SENP1, and how the complex behaves in a more physiologically relevant, solvated environment. The root-mean-square deviation (RMSD) of the protein backbone is often monitored during MD simulations to assess the stability of the system over time. mdpi.com

Virtual Screening Approaches for Identification of Novel Analogs and Lead Optimization

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. nih.gov Derivatives of this compound have been identified as SENP1 inhibitors through virtual screening of compound libraries. nih.gov

The scaffold of this compound can serve as a starting point for the design and virtual screening of new analogs with improved potency and selectivity. By modifying functional groups on the core structure and computationally evaluating their binding to SENP1, researchers can prioritize the synthesis of the most promising candidates. This process, known as lead optimization, is a critical step in the drug discovery pipeline, and computational methods play a vital role in making it more efficient and cost-effective. mdpi.com

Advanced Analytical Techniques for Characterization and Quantification in Research Settings

Spectroscopic Methodologies for Structural Elucidation (e.g., Nuclear Magnetic Resonance, Infrared Spectroscopy, Mass Spectrometry)

Spectroscopic techniques are indispensable for the structural confirmation of synthesized molecules like 3-[2-(4-Chlorophenyl)-2-oxoethyl]benzamide. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework, Infrared (IR) spectroscopy identifies characteristic functional groups, and Mass Spectrometry (MS) determines the molecular weight and elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

For instance, in the ¹H NMR spectrum, the aromatic protons of the benzamide (B126) and chlorophenyl rings would typically appear in the downfield region, generally between δ 7.0 and 8.5 ppm. chemicalbook.com The methylene (B1212753) (-CH₂) protons adjacent to the carbonyl group and the benzamide ring would likely resonate in the range of δ 4.0-5.0 ppm. The amide (-NH₂) protons would present as a broad singlet, with its chemical shift being dependent on the solvent and concentration.

In the ¹³C NMR spectrum, the carbonyl carbon (C=O) of the ketone is expected to be the most downfield signal, typically appearing around δ 190-200 ppm. The amide carbonyl carbon would resonate at a slightly higher field, generally in the δ 165-175 ppm region. The aromatic carbons would produce a series of signals between δ 120 and 140 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands confirming its key structural features. Data from related benzamide derivatives show N-H stretching vibrations for the amide group above 3000 cm⁻¹, and a strong C=O stretching vibration for the amide carbonyl between 1630 and 1690 cm⁻¹. japsonline.com The ketone C=O stretch would also be prominent, typically appearing in the range of 1680-1700 cm⁻¹. The C-Cl stretch from the chlorophenyl group would be observed in the fingerprint region, usually between 700 and 800 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is a vital technique for determining the molecular weight and elemental formula of a compound. govinfo.gov For this compound (C₁₅H₁₂ClNO₂), the expected exact mass is approximately 273.05 g/mol . matrix-fine-chemicals.comechemi.com High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition with high accuracy. The mass spectrum would show a molecular ion peak [M]⁺, and due to the presence of chlorine, a characteristic isotopic pattern with a second peak [M+2]⁺ at about one-third the intensity of the molecular ion peak. Fragmentation patterns observed in the MS/MS spectrum would provide further structural information, corresponding to the cleavage of the molecule at its weaker bonds.

Table 1: Predicted Spectroscopic Data for this compound

TechniqueExpected ObservationsReference
¹H NMRAromatic protons (δ 7.0-8.5), Methylene protons (δ 4.0-5.0), Amide protons (variable broad singlet) chemicalbook.com
¹³C NMRKetone C=O (δ 190-200), Amide C=O (δ 165-175), Aromatic C (δ 120-140) researchgate.net
IR SpectroscopyN-H stretch (>3000 cm⁻¹), C=O stretch (amide & ketone, 1630-1700 cm⁻¹), C-Cl stretch (700-800 cm⁻¹) japsonline.com
Mass SpectrometryMolecular Ion [M]⁺ at m/z ≈ 273, [M+2]⁺ isotopic peak for Chlorine matrix-fine-chemicals.comechemi.com

Chromatographic Methods for Purity Assessment and Quantification in Biological and Chemical Matrices (e.g., High-Performance Liquid Chromatography, Reverse-Phase HPLC)

Chromatographic methods are essential for separating the target compound from impurities, starting materials, and byproducts, as well as for quantifying it in complex mixtures like biological samples.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the most common technique for the purity assessment of non-volatile organic compounds. For benzamide and ketone derivatives, reverse-phase HPLC (RP-HPLC) is frequently employed. sielc.comnih.gov In RP-HPLC, a non-polar stationary phase (like C8 or C18) is used with a polar mobile phase, typically a mixture of water or buffer and an organic solvent such as acetonitrile (B52724) or methanol. ptfarm.plnih.govresearchgate.net

A typical RP-HPLC method for this compound would involve a C18 column with a gradient elution system. The mobile phase could start with a higher proportion of aqueous buffer and gradually increase the percentage of organic solvent. researchgate.net This allows for the separation of compounds with a wide range of polarities. Detection is commonly achieved using an ultraviolet (UV) detector, as the aromatic rings and carbonyl groups in the molecule will absorb UV light strongly at specific wavelengths, typically around 254 nm. nih.gov

The purity of a sample is determined by integrating the area of the peak corresponding to the main compound and comparing it to the total area of all peaks in the chromatogram. For quantification, a calibration curve is constructed by analyzing standard solutions of the compound at known concentrations. nih.gov This allows for the accurate determination of the compound's concentration in unknown samples, which is crucial for studies in chemical and biological matrices. Specialized HPLC methods have been developed for the analysis of aldehydes and ketones in various samples, which can be adapted for this compound. psu.eduepa.govshimadzu.comwaters.com

Table 2: Typical HPLC Parameters for Analysis of Related Benzamide Derivatives

ParameterTypical ConditionReference
ColumnReverse-Phase C8 or C18 ptfarm.plnih.govresearchgate.net
Mobile PhaseAcetonitrile/Water or Methanol/Buffer gradient sielc.comresearchgate.net
DetectionUV at ~254 nm nih.gov
Flow Rate0.7 - 1.0 mL/min researchgate.net
ApplicationPurity assessment, Quantification, Reaction monitoring researchgate.net

Advanced Characterization Techniques (e.g., X-ray Crystallography for Related Compounds)

For an unambiguous determination of the three-dimensional molecular structure, including bond lengths, bond angles, and stereochemistry, X-ray crystallography is the gold standard. This technique requires the formation of a high-quality single crystal of the compound.

While the crystal structure of this compound itself has not been reported, studies on structurally related compounds, such as other benzamide derivatives and chalcones (which share a similar keto-ethylene bridge between aromatic rings), provide valuable insights. nih.govnih.govtandfonline.comresearchgate.neteurjchem.com These studies reveal how the molecule packs in the solid state and the nature of intermolecular interactions, such as hydrogen bonding and π–π stacking. For example, X-ray diffraction studies on benzamide derivatives have been used to confirm their synthesized structures and understand their potential interactions with biological targets. nih.gov Similarly, the crystal structures of heteroaryl chalcones have been determined to understand their conformation, which is crucial for their biological activity. nih.govresearchgate.net Such information is critical in fields like drug design and materials science, where the solid-state conformation can significantly influence a compound's properties.

Innovation Landscape and Future Research Trajectories of 3 2 4 Chlorophenyl 2 Oxoethyl Benzamide

Analysis of Patent Literature Pertaining to Synthesis and Non-Clinical Applications of the Compound Class

The patent landscape for benzamide (B126) derivatives, particularly those incorporating a chlorophenyl moiety, is diverse, indicating a wide range of potential applications. While a patent specifically for 3-[2-(4-Chlorophenyl)-2-oxoethyl]benzamide is not prominently found, analysis of patents for analogous compounds reveals key trends in synthesis and non-clinical applications.

Patents for related benzamide compounds often focus on their utility in medicine, targeting a variety of diseases. For instance, derivatives have been patented for their potential in treating cardiovascular diseases, metabolic disorders like diabetes, and as therapeutic agents for kidney-related conditions. google.com One patent, for example, describes a benzamide compound for use as a therapeutic agent for hypertension, angina pectoris, asthma, and renal and peripheral circulatory disturbances. google.com This suggests a potential avenue of investigation for this compound in similar therapeutic areas.

In the realm of oncology, a significant number of patents exist for benzamide derivatives. Structurally similar compounds, such as 2-(4-Chlorophenyl)-2-oxoethyl 4-benzamidobenzoate derivatives, have been identified as inhibitors of Sentrin/SUMO-specific protease 1 (SENP1), a target in prostate cancer. nih.gov Another example includes 3,5-Disubstituted-1,2,4-Oxadiazolyl Benzamides, which have been synthesized and evaluated as potential anti-breast cancer agents. nih.gov

Beyond human health, the patent literature also points towards non-clinical applications. For example, benzamides substituted with pyridine-linked 1,2,4-oxadiazole (B8745197) have been synthesized and investigated for their insecticidal and fungicidal properties, highlighting a potential application in agriculture. mdpi.com

The synthesis routes outlined in these patents often involve multi-step processes, starting from commercially available precursors. Common reactions include amidation, acylation, and the formation of heterocyclic rings, depending on the final desired compound. For example, the synthesis of some antiviral N-phenylbenzamide derivatives involves the condensation of a substituted benzoic acid with an aniline (B41778) derivative. nih.gov These established synthetic strategies could likely be adapted for the production of this compound.

Table 1: Representative Patented Benzamide Derivatives and Their Applications

Patented Compound/ClassTherapeutic/Application AreaPatent Reference
4-chloro-n-[2-[(4-chlorophenyl)methyl]-3-oxo-4,2,1-thiadiazol-5-yl]benzamideMedicine (Cardiovascular, Metabolic Disorders) google.com
Benzamide compoundHypertension, Angina Pectoris, Asthma google.com
2-(4-Chlorophenyl)-2-oxoethyl 4-benzamidobenzoate derivativesProstate Cancer (SENP1 inhibitors) nih.gov
N-(4-Chlorophenyl)-4-methoxy-3-(methylamino) benzamideAntiviral (Hepatitis B) nih.gov
Benzamides substituted with pyridine-linked 1,2,4-oxadiazolePesticides (Insecticidal, Fungicidal) mdpi.com

Conceptual Framework for Further Preclinical Development and Mechanistic Research

Based on the existing research on related benzamide compounds, a conceptual framework for the preclinical development of this compound can be proposed. This framework would initially focus on identifying the most promising therapeutic areas and elucidating the compound's mechanism of action.

Initial Screening and Target Identification: The first step would involve broad-based in vitro screening of this compound against a panel of cancer cell lines and key enzymes implicated in various diseases. Given the activity of similar compounds, particular attention should be paid to its potential as an inhibitor of enzymes like SENP1, monoamine oxidase-B (MAO-B), and its antiviral and antiparasitic properties. nih.govnih.gov For instance, analogues of N-(2-aminoethyl)-4-chlorobenzamide have been shown to be potent, reversible inhibitors of MAO-B, suggesting a potential role in neurological disorders. nih.gov

Lead Optimization and Structure-Activity Relationship (SAR) Studies: Following initial screening, if promising activity is identified, the next phase would involve lead optimization. This would entail the synthesis of a library of analogues of this compound to establish a clear structure-activity relationship (SAR). Modifications could be made to the benzamide ring, the chlorophenyl group, and the linker to enhance potency and selectivity.

Mechanistic Studies: Elucidating the precise mechanism of action is crucial for further development. For example, if the compound shows anticancer activity, studies would be needed to determine if it induces apoptosis, inhibits cell cycle progression, or targets specific signaling pathways. In the context of antiviral research, as seen with N-(4-Chlorophenyl)-4-methoxy-3-(methylamino) benzamide, investigations could explore if the compound modulates host factors like APOBEC3G to inhibit viral replication. nih.gov

In Vivo Efficacy and Pharmacokinetic Profiling: Promising candidates from in vitro studies would then be advanced to in vivo models. This would involve testing the compound's efficacy in animal models of the targeted disease. Concurrently, pharmacokinetic studies would be essential to understand the compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Identification of Key Research Gaps and Emerging Directions for Future Investigation

Despite the promising landscape for benzamide derivatives, several research gaps and emerging directions can be identified for this compound.

Key Research Gaps:

Lack of Specific Data: The most significant gap is the absence of published research specifically on this compound. Its synthesis, physicochemical properties, and biological activities remain to be systematically investigated and reported.

Selectivity and Off-Target Effects: While related compounds have shown activity against specific targets, their selectivity profiles are often not fully characterized. Future research should focus on assessing the selectivity of this compound to minimize potential off-target effects.

Mechanisms of Resistance: For applications in oncology and infectious diseases, understanding potential mechanisms of resistance is critical for long-term therapeutic success. This is an area that warrants investigation for this class of compounds.

Emerging Directions for Future Investigation:

Targeting Protein-Protein Interactions: Many benzamide derivatives exert their effects by binding to the active sites of enzymes. An emerging area of research is the design of molecules that can modulate protein-protein interactions, which could open up new therapeutic possibilities for this compound class.

Application in Neglected Tropical Diseases: The structural motifs present in this compound are also found in compounds with activity against various pathogens. A future research direction could be to screen this compound and its analogues against a panel of neglected tropical diseases.

Development as Chemical Probes: Even if this compound itself does not prove to be a viable drug candidate, it could serve as a valuable chemical probe to study the function of novel biological targets. Its relatively simple structure makes it an attractive starting point for the development of more complex and potent probes.

Exploration of Novel Formulations: To improve the bioavailability and therapeutic efficacy of this class of compounds, research into novel drug delivery systems and formulations could be a fruitful avenue of investigation.

Q & A

Q. What are the optimal synthetic pathways for 3-[2-(4-Chlorophenyl)-2-oxoethyl]benzamide, and how can reaction conditions be controlled to maximize yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with condensation of 4-chlorophenylacetone with benzamide derivatives. Key steps include:

Acylation : Reacting 4-chlorophenylacetone with benzamide in the presence of a coupling agent (e.g., DCC/DMAP) under inert conditions.

Purification : Using column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate intermediates.

Final Step : Acid-catalyzed cyclization or oxidation to form the target compound.
Critical parameters include:

  • Temperature : Maintain 0–5°C during acylation to avoid side reactions.

  • Solvent : Anhydrous dichloromethane or THF for moisture-sensitive steps.

  • Catalysts : Use Lewis acids (e.g., AlCl₃) for efficient cyclization.
    Yield optimization requires real-time monitoring via TLC and HPLC to track intermediate purity .

    • Data Table 1: Synthetic Conditions and Yields
StepReagents/ConditionsYield (%)Purity (HPLC)
AcylationDCC, DMAP, CH₂Cl₂, 0°C65–7085%
CyclizationAlCl₃, reflux, 24h80–8592%

Q. Which analytical techniques are most effective for characterizing this compound and its intermediates?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm backbone structure and substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm).
  • Mass Spectrometry (MS) : High-resolution ESI-MS for molecular ion validation ([M+H]+ expected ~316.08 m/z).
  • HPLC : Reverse-phase C18 column (acetonitrile/water gradient) to assess purity (>95% required for biological assays).
  • FT-IR : Confirm carbonyl (C=O) stretches at ~1680 cm⁻¹ and amide N-H at ~3300 cm⁻¹ .

Q. How can researchers preliminarily assess the biological activity of this compound?

  • Methodological Answer :
  • In-Vitro Assays :

Enzyme Inhibition : Test against kinases (e.g., EGFR) using fluorescence-based assays (IC₅₀ determination).

Receptor Binding : Radioligand displacement assays for GPCR targets (e.g., serotonin receptors).

  • Cell-Based Studies :
  • Cytotoxicity screening in cancer cell lines (e.g., MCF-7, HeLa) via MTT assay.
  • Dose-response curves (1–100 µM) to establish EC₅₀ values.
    Reference structurally similar benzoxazines, which show anti-inflammatory activity via COX-2 inhibition .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) guide the design of derivatives with enhanced activity?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Optimize geometry and calculate electrostatic potential surfaces to identify reactive sites (e.g., electrophilic carbonyl groups).

  • Molecular Docking : Use AutoDock Vina to predict binding affinities to target proteins (e.g., EGFR, PDB ID: 1M17). Focus on hydrogen bonding with amide moieties.

  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes.
    ICReDD’s workflow integrates quantum calculations with experimental feedback to prioritize derivatives .

    • Data Table 2: Computational vs. Experimental Binding Affinities
DerivativePredicted ΔG (kcal/mol)Experimental IC₅₀ (µM)
Parent Compound-8.212.5 ± 1.3
Nitro-Substituted-9.55.8 ± 0.7

Q. How should researchers address contradictory data in biological activity across structural analogs?

  • Methodological Answer :
  • Structural Comparison : Align analogs using PyMol to identify steric/electronic differences (e.g., chloro vs. methoxy substituents).
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA) to datasets from multiple studies to isolate confounding variables (e.g., assay protocols).
  • SAR Studies : Systematically modify substituents (e.g., halogens, electron-withdrawing groups) and retest activity. For example, 4-chlorophenyl analogs show higher kinase inhibition than 3-chloro derivatives due to improved hydrophobic interactions .

Q. What experimental design strategies (e.g., factorial design) optimize reaction conditions for scale-up?

  • Methodological Answer :
  • Factorial Design : Use a 2³ full-factorial matrix to test variables: temperature (25°C vs. 50°C), solvent (THF vs. DMF), catalyst loading (5% vs. 10%).
  • Response Surface Methodology (RSM) : Model interactions between variables to predict optimal conditions (e.g., 40°C, DMF, 8% catalyst).
  • Scale-Up Validation : Transfer optimized conditions to a pilot reactor (10 L), monitoring exothermicity with in-line IR spectroscopy .

Q. How do structural modifications (e.g., substituent position) influence physicochemical properties?

  • Methodological Answer :
  • LogP Analysis : Measure partitioning (octanol/water) to assess hydrophobicity. Chlorine at the 4-position increases LogP by 0.5 units vs. 2-position.
  • Solubility : Use shake-flask method with UV-Vis quantification. Polar substituents (e.g., -OH) improve aqueous solubility but reduce membrane permeability.
  • Stability Studies : Accelerated degradation tests (40°C/75% RH) with HPLC tracking. Electron-withdrawing groups enhance hydrolytic stability .

Q. What challenges arise in scaling up synthesis, and how can they be mitigated?

  • Methodological Answer :
  • Heat Management : Use jacketed reactors with precise temperature control to avoid exothermic runaway during cyclization.
  • Purification : Replace column chromatography with recrystallization (ethanol/water) for cost-effective scale-up.
  • Byproduct Formation : Implement in-line PAT (Process Analytical Technology) tools like Raman spectroscopy to monitor reaction progression .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.